1-Benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione
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Overview
Description
1-Benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group, a hydrazinyl group, and two methyl groups attached to a purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione typically involves the reaction of 1-benzyl-3,7-dimethylxanthine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
1-Benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Properties
CAS No. |
303969-86-0 |
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Molecular Formula |
C14H16N6O2 |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
1-benzyl-8-hydrazinyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H16N6O2/c1-18-10-11(16-13(18)17-15)19(2)14(22)20(12(10)21)8-9-6-4-3-5-7-9/h3-7H,8,15H2,1-2H3,(H,16,17) |
InChI Key |
NSULCCIVCRKHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NN)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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